Aglain C

Description

Properties

IUPAC Name |

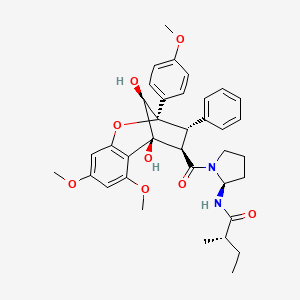

(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCVKSYNYMIDEN-JQCYSCQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@@]3([C@@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Aglain C: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of the natural product Aglain C, a member of the rocaglate (or flavagline) family of compounds known for their potent biological activities. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, isolation, and preliminary biological evaluation of this compound, offering a foundation for further investigation into its therapeutic potential.

Introduction

This compound is a complex cyclopenta[b]benzofuran derivative isolated from plants of the Aglaia genus, specifically Aglaia argentea and Aglaia mariannensis.[1] The rocaglate family, to which this compound belongs, has garnered significant attention in the scientific community for its pronounced cytotoxic and insecticidal properties. These compounds are characterized by a unique and intricate molecular architecture, making them challenging targets for synthetic chemists and intriguing subjects for pharmacologists. This guide aims to consolidate the available technical information on this compound, focusing on its discovery and isolation, and to provide a framework for future research and development.

Discovery and Sourcing

This compound was first identified as a constituent of Aglaia mariannensis, a tree endemic to the Mariana Islands. The initial discovery was part of broader phytochemical investigations into the Aglaia genus, which is a rich source of diverse and biologically active secondary metabolites. While the exact timeline and initial discovery report for this compound are not extensively documented in readily available literature, its presence has been confirmed in both Aglaia argentea and Aglaia mariannensis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₂N₂O₈ | [1] |

| Molecular Weight | 630.7 g/mol | [1] |

| CAS Number | 177468-85-8 | [1] |

| Natural Sources | Aglaia argentea, Aglaia mariannensis | [1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods employed for the isolation of rocaglate derivatives from Aglaia species. It is important to note that specific yields and purities for this compound isolation are not yet prominently reported in the literature, representing a knowledge gap.

Extraction

-

Plant Material Preparation: The dried and powdered plant material (e.g., leaves, twigs, or bark) of Aglaia mariannensis or Aglaia argentea is the starting point for extraction.

-

Solvent Extraction: The powdered plant material is typically subjected to exhaustive extraction with a polar solvent such as methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting crude methanol extract is then concentrated under reduced pressure to yield a viscous residue.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity, with rocaglate derivatives typically concentrating in the ethyl acetate fraction.

-

Column Chromatography: The bioactive ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to remove pigments and other impurities.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC, often using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water. This step yields highly purified this compound.

Figure 1. General experimental workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS) were instrumental in elucidating its complex molecular architecture. The IUPAC name for this compound is (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide.[1]

Biological Activity and Potential Signaling Pathways

While specific quantitative data on the biological activity of this compound is not yet widely available in the public domain, the rocaglate class of compounds is well-known for its potent cytotoxic effects against a variety of cancer cell lines.

Table 2: Reported Cytotoxic Activity of Related Rocaglate Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| Rocaglamide | Various | nM to low µM range | |

| Silvestrol | Various | nM range | |

| Other Aglaia Derivatives | Various | µM range |

Note: This table represents the general activity of the compound class, as specific data for this compound is currently limited.

The primary mechanism of action for many rocaglates involves the inhibition of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase. By clamping eIF4A onto specific mRNA transcripts, these compounds can stall translation initiation, leading to cell cycle arrest and apoptosis. It is plausible that this compound shares a similar mechanism of action.

Figure 2. Postulated signaling pathway for this compound based on related rocaglates.

Future Directions

The potent biological activity of the rocaglate family positions this compound as a promising candidate for further preclinical investigation. Future research should focus on:

-

Quantitative Isolation: Establishing a standardized and optimized protocol for the isolation of this compound to obtain sufficient quantities for comprehensive biological testing.

-

Biological Evaluation: Determining the cytotoxic profile of this compound against a broad panel of human cancer cell lines to identify potential therapeutic targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound exerts its cytotoxic effects, including its interaction with eIF4A and its impact on downstream signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the structural features essential for its biological activity, which could lead to the development of more potent and selective anticancer agents.

Conclusion

This compound represents a structurally intriguing natural product with the potential for significant therapeutic applications. While current knowledge regarding its specific isolation and biological activity is limited, the established precedent of the rocaglate family provides a strong rationale for its continued investigation. This technical guide serves as a foundational resource to stimulate and guide future research efforts aimed at unlocking the full potential of this compound in the field of drug discovery and development.

References

Unveiling the Intricacies of Aglain C: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglain C, a member of the rocaglamide family of natural products, is a complex cyclopentabenzofuran derivative isolated from plants of the Aglaia genus, notably Aglaia argentea.[1][2] These compounds have garnered significant interest within the scientific community due to their potent biological activities, including insecticidal and cytotoxic properties.[2] A thorough understanding of the precise three-dimensional arrangement of atoms within this compound, its stereochemistry, is paramount for elucidating its mechanism of action and guiding synthetic efforts for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of this compound, supported by available spectroscopic data and a logical framework for its structural determination.

Chemical Structure

This compound possesses the molecular formula C₃₆H₄₂N₂O₈ and a molecular weight of 630.7 g/mol . Its core structure is a rigid polycyclic system featuring a cyclopentabenzofuran moiety. Attached to this core is a pyrrolidine ring which is further substituted with a 2-methylbutanamide group.

The systematic IUPAC name for this compound is (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide. This name precisely describes the connectivity of all atoms and, crucially, the absolute stereochemistry at each of the seven chiral centers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₂N₂O₈ | PubChem |

| Molecular Weight | 630.7 g/mol | PubChem |

| IUPAC Name | (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide | PubChem |

| InChI | InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34+,35+,36+/m0/s1 | PubChem |

| InChIKey | KPCVKSYNYMIDEN-JQCYSCQSSA-N | PubChem |

| Canonical SMILES | CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(O)C4=C(O3)C=C(C=C4OC)OC)C5=CC=C(C=C5)OC)O)C6=CC=CC=C6 | PubChem |

Stereochemistry

The biological activity of natural products is intrinsically linked to their three-dimensional structure. This compound is a chiral molecule with seven stereocenters, leading to a specific and complex spatial arrangement. The absolute configuration of these stereocenters has been determined through extensive spectroscopic analysis and is denoted in its IUPAC name and InChI string.

The stereochemical descriptors are as follows: 2S, 1'S, 2'S, 3'R, 4'R, 5'S, and 10'R. The determination of these configurations relies on advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons, and the application of established principles like the Cahn-Ingold-Prelog priority rules.

Experimental Protocols

The elucidation of the structure of this compound involves a multi-step process, beginning with its isolation from the plant source and culminating in detailed spectroscopic analysis.

Isolation of this compound

A general workflow for the isolation of this compound from Aglaia argentea is outlined below. This process typically involves extraction, fractionation, and purification using various chromatographic techniques.

References

Unveiling the Spectroscopic Signature of Aglain C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Aglain C, a natural product isolated from plants of the Aglaia genus, particularly Aglaia argentea. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic data, experimental protocols, and insights into its biological context.

Core Spectroscopic Data

The structural elucidation of this compound, a complex natural product with the molecular formula C₃₆H₄₂N₂O₈, relies on a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Note: The specific ¹H and ¹³C NMR chemical shifts for this compound are not explicitly available in the provided search results. The tables are structured to be populated once this data is obtained from the primary literature.

Mass Spectrometry (MS) Data

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| Data not available in search results |

Note: The specific mass spectrometry data, including the molecular ion peak and major fragmentation patterns for this compound, are not detailed in the search results. This table will be updated upon locating the relevant primary source.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results |

Note: The characteristic IR absorption bands for this compound are not specified in the search results. This table is a template for the expected data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies employed for the isolation and spectroscopic analysis of natural products from Aglaia argentea, which are applicable to this compound.

Extraction and Isolation

The initial step in obtaining this compound involves the extraction of plant material, followed by chromatographic separation to isolate the pure compound.

The dried and powdered bark of Aglaia argentea is typically subjected to maceration with methanol at room temperature. The resulting crude extract is then partitioned between different solvents of varying polarities, such as n-hexane, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds. The fraction containing this compound is then subjected to multiple steps of column chromatography over silica gel. Final purification is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The purified this compound is then analyzed using a suite of spectroscopic instruments to determine its structure.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for establishing the connectivity of protons and carbons.

-

Mass Spectrometry: High-resolution mass spectra are generally obtained using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

-

Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Biological Context and Signaling Pathways

This compound belongs to a class of natural products known as rocaglamides or aglains, which have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The precise signaling pathways through which this compound exerts its effects are a subject of ongoing research. The diagram below illustrates a generalized logical flow for investigating the biological activity of a natural product like this compound.

Initial studies typically involve screening this compound for its cytotoxic effects on a panel of cancer cell lines. If significant activity is observed, further research is directed towards identifying its molecular target(s) and elucidating the downstream signaling pathways that are modulated by the compound. These investigations are crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.

References

Aglain Derivatives from Aglaia Species: A Technical Guide for Drug Discovery

November 19, 2025

Abstract

Derivatives of aglain, particularly the rocaglate or flavagline class of natural products isolated from plant species of the genus Aglaia, have garnered significant attention within the scientific community for their potent and diverse biological activities. These compounds have demonstrated promising anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of Aglain derivatives for researchers, scientists, and professionals in drug development. It details their mechanism of action, summarizes their biological activity with quantitative data, provides comprehensive experimental protocols for their isolation and evaluation, and visualizes key signaling pathways modulated by these compounds.

Introduction

The genus Aglaia, belonging to the Meliaceae family, is a rich source of unique secondary metabolites. Among these, the Aglain derivatives, which include the well-studied rocaglates (also known as flavaglines), are of particular interest due to their complex chemical structures and significant biological activities.[1][2][3][4] These compounds are characterized by a cyclopenta[b]benzofuran core structure.[2][4] Extensive research has highlighted their potential as therapeutic agents, primarily owing to their potent cytotoxic effects against various cancer cell lines and their ability to inhibit viral replication.[1][3] This guide aims to consolidate the current knowledge on Aglain derivatives, providing a practical resource for their study and development.

Biological Activities and Quantitative Data

Aglain derivatives exhibit a broad spectrum of biological activities, with their anticancer properties being the most extensively studied. The cytotoxic effects of various rocaglate derivatives have been evaluated against a range of human cancer cell lines, with many compounds demonstrating activity in the nanomolar to low micromolar range. This potent activity underscores their potential as lead compounds in oncology drug discovery.

Below is a summary of the reported cytotoxic activities of selected Aglain derivatives.

| Compound | Cancer Cell Line | IC50/ED50 (µM) | Reference |

| Aglain derivative 1 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |

| Aglain derivative 4 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |

| Rocaglamide derivative 5 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |

| Rocaglamide derivative 6 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |

| Triterpenoid 7 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |

| Aglain derivative 1 | Human breast cancer | 0.03 - 8.40 | [5] |

| Aglain derivative 4 | Human breast cancer | 0.03 - 8.40 | [5] |

| Rocaglamide derivative 5 | Human breast cancer | 0.03 - 8.40 | [5] |

| Rocaglamide derivative 6 | Human breast cancer | 0.03 - 8.40 | [5] |

| Triterpenoid 7 | Human breast cancer | 0.03 - 8.40 | [5] |

| Rocaglaol (9) | Human colon cancer (HT-29) | 0.0007 | [3] |

| Perviridicin B (2) | Human colon cancer (HT-29) | 0.46 - 4.7 | [3] |

| New Rocaglate derivative 3 | Human colon cancer (HT-29) | 0.46 - 4.7 | [3] |

| New Rocaglate derivative 4 | Human colon cancer (HT-29) | 0.46 - 4.7 | [3] |

Mechanism of Action

The primary mechanism of action for the anticancer and antiviral effects of rocaglates is the inhibition of protein synthesis. These compounds specifically target the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.

Inhibition of Translation Initiation

Rocaglates function by clamping eIF4A onto specific polypurine sequences within the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs). This action stabilizes the eIF4A-RNA complex and prevents the scanning of the 43S preinitiation complex, thereby stalling translation initiation. This selective inhibition of translation affects the synthesis of proteins that are crucial for cell proliferation and survival, many of which are encoded by mRNAs with structured 5' UTRs, such as proto-oncogenes.

dot

Caption: Rocaglate-mediated inhibition of translation initiation.

Modulation of Signaling Pathways

Beyond direct translation inhibition, Aglain derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation.

Rocaglamide derivatives have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] They have been shown to suppress the activation of IκB kinase (IKK), which is crucial for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, rocaglamides block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.[6]

dot

Caption: Inhibition of the NF-κB signaling pathway by rocaglamides.

Some studies suggest that rocaglates may also indirectly affect the Ras-MEK-ERK signaling pathway. This is thought to occur through their interaction with prohibitins (PHB1 and PHB2), which are scaffold proteins involved in the activation of Raf, a key kinase upstream of MEK and ERK. By binding to prohibitins, rocaglates may disrupt the Raf-prohibitin interaction, leading to a downstream dampening of the pro-proliferative Ras-MEK-ERK pathway.

dot

Caption: Postulated indirect inhibition of the Ras-MEK-ERK pathway.

Experimental Protocols

Isolation and Purification of Aglain Derivatives

The following is a generalized protocol for the isolation and purification of Aglain derivatives from Aglaia species, based on commonly employed phytochemical methods. Specific details may need to be optimized depending on the plant material and target compounds.

dot

Caption: General workflow for the isolation of Aglain derivatives.

Materials:

-

Dried and powdered plant material from an Aglaia species (e.g., leaves, twigs, or bark)

-

Solvents for extraction (e.g., methanol, ethanol, chloroform, ethyl acetate, n-hexane)

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel

-

Chromatography column

-

Stationary phase (e.g., silica gel 60, Sephadex LH-20)

-

Mobile phase solvents for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization on TLC

-

High-performance liquid chromatography (HPLC) system with a preparative column

-

Spectroscopic instruments for structure elucidation (NMR, Mass Spectrometry)

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material with a suitable solvent (e.g., methanol) at room temperature for an extended period (e.g., 3 x 24 hours), with occasional shaking.

-

Alternatively, use a Soxhlet apparatus for continuous extraction.

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation (Optional but Recommended):

-

Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

-

Column Chromatography:

-

Subject the most active fraction (determined by preliminary bioassays) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Collect fractions and monitor the separation using TLC.

-

-

Further Purification:

-

Combine fractions containing similar compounds (based on TLC profiles) and subject them to further chromatographic purification, such as Sephadex LH-20 column chromatography or preparative TLC.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain individual compounds, use preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds (Aglain derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion

Aglain derivatives from Aglaia species represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the fields of oncology and virology. Their unique mechanism of action, involving the targeted inhibition of translation initiation, provides a compelling rationale for their further investigation. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their biological activities, mechanisms of action, and detailed experimental protocols. It is anticipated that this resource will facilitate further research and development of Aglain derivatives as novel drug candidates.

References

- 1. Bioactive Flavaglines and Other Constituents Isolated from Aglaia perviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on Cells of the Human Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive flavaglines and other constituents isolated from Aglaia perviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Aglain C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglain C is a member of the rocaglate family of natural products, which are known for their potent anticancer and antiviral activities.[1] Rocaglates exert their biological effects primarily through the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex.[2] By clamping eIF4A onto specific mRNA transcripts, rocaglates can selectively inhibit the translation of proteins involved in cell growth and proliferation, ultimately leading to apoptosis in cancer cells.[2][3] This technical guide provides an overview of the preliminary cytotoxicity screening of this compound, including detailed experimental protocols and a summary of expected cytotoxic activities based on related rocaglate compounds.

Data Presentation: Cytotoxicity of Rocaglates

| Compound | Cell Line | Assay Type | IC50/CC50 (nM) | Reference |

| Silvestrol | LNCaP (Prostate Cancer) | Not Specified | ~10 | [4] |

| Silvestrol | Monocytes | WST-1 | 29 | N/A |

| Silvestrol | M1 Macrophages | WST-1 | 45.6 | N/A |

| CR-1-31-B | Monocytes | WST-1 | 2.6 | N/A |

| CR-1-31-B | M1 Macrophages | WST-1 | 8.8 | N/A |

| CR-1-31-B | NIH/3T3 (Fibroblasts) | SRB | 9 | [5] |

| CMLD012612 (Amidino-rocaglate) | NIH/3T3 (Fibroblasts) | Not Specified | 2 | [5] |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[6][7][8]

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include untreated and vehicle-treated wells as controls.

-

Cell Fixation: After the desired incubation period (e.g., 24, 48, or 72 hours), carefully remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[7]

-

Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[6][7] Allow the plates to air-dry completely.

-

Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[7]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate spectrophotometer.[6]

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Caspase-Glo® 3/7 Apoptosis Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4][5]

Materials:

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.

-

Compound Treatment: Treat cells with different concentrations of this compound. Include a positive control for apoptosis induction (e.g., etoposide) and untreated controls.[4]

-

Assay Incubation: After the treatment period (e.g., 24, 48, or 72 hours), add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[3] Analyze the data to determine the dose- and time-dependent induction of apoptosis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for preliminary cytotoxicity and apoptosis screening.

Proposed Signaling Pathway for Rocaglate-Induced Apoptosis

Caption: Rocaglate-induced apoptosis via eIF4A inhibition.

References

- 1. This compound | C36H42N2O8 | CID 131637770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Eukaryotic Translation Initiation Factor 4AI: A Potential Novel Target in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

Aglain C biological activity against cancer cell lines

An in-depth analysis of the publicly available scientific literature reveals no specific data or research pertaining to a compound designated as "Aglain C" and its biological activity against cancer cell lines. This suggests that "this compound" may be a novel, not-yet-published compound, a proprietary substance, or potentially a misnomer for a different agent.

Consequently, the creation of a detailed technical guide or whitepaper as requested, complete with quantitative data, experimental protocols, and visualizations, is not feasible for "this compound" at this time due to the absence of foundational research.

For researchers, scientists, and drug development professionals interested in the anticancer properties of natural compounds, a wealth of information is available for other well-characterized molecules. Should you wish to proceed with an in-depth technical guide on an alternative, well-documented natural compound with established anticancer activity, please specify the compound of interest. Examples of such compounds include, but are not limited to, Paclitaxel, Vincristine, Combretastatin, or other specific agents relevant to your research. Upon selection of an alternative compound, a comprehensive guide adhering to the original core requirements for data presentation, experimental protocols, and mandatory visualizations can be provided.

The Aglain Family of Compounds: A Deep Dive into Rocaglamides and Their Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Aglain family of natural products, isolated primarily from plants of the Aglaia genus, represents a promising class of bioactive molecules with significant therapeutic potential. Among these, the rocaglamide and silvestrol derivatives have garnered substantial attention for their potent cytotoxic and insecticidal activities. This technical guide provides a comprehensive review of the Aglain family, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their study.

Core Concepts: Mechanism of Action

The primary mechanism of action for the most potent Aglain compounds, such as rocaglamide and silvestrol, is the inhibition of protein synthesis at the initiation stage. These molecules specifically target the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1] By binding to eIF4A, rocaglamides clamp it onto mRNA transcripts, preventing the scanning of the 43S preinitiation complex and thereby stalling the initiation of translation.[2] This inhibition of protein synthesis disproportionately affects the translation of mRNAs with highly structured 5' untranslated regions (UTRs), which often encode for proteins involved in cell proliferation, survival, and oncogenesis.[3]

The inhibitory action on eIF4A has several downstream consequences, impacting key signaling pathways implicated in cancer. Rocaglamides have been shown to interfere with the Ras-cRaf-MEK-ERK signaling pathway, which is crucial for cell proliferation.[4] Furthermore, they can activate the ATM/ATR-Chk1/Chk2 checkpoint pathway, which is involved in the cellular response to DNA damage, leading to cell cycle arrest.[4] The culmination of these effects is the induction of apoptosis in cancer cells.

Quantitative Biological Data

The cytotoxic effects of various Aglain family compounds have been extensively studied across a wide range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for rocaglamide, silvestrol, and some of their derivatives, providing a quantitative comparison of their potency.

Table 1: IC50 Values of Rocaglamide Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Rocaglamide A | RPMI-7951 | Melanoma | 0.002 µg/mL | [5] |

| Rocaglamide A | kB | Nasopharyngeal Carcinoma | 0.006 µg/mL | [5] |

| Rocaglamide | K562 | Leukemia | ~50 | [6] |

| Didesmethylrocaglamide (DDR) | STS26T | Malignant Peripheral Nerve Sheath Tumor | <10 | [7] |

| Rocaglamide | STS26T | Malignant Peripheral Nerve Sheath Tumor | <10 | [7] |

Table 2: IC50 Values of Silvestrol in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Silvestrol | HCC lines (various) | Hepatocellular Carcinoma | 12.5 - 86 | [8][9] |

| Silvestrol | FLT3-wt AML | Acute Myeloid Leukemia | 3.8 | [8][9] |

| Silvestrol | FLT3-ITD (MV4-11) AML | Acute Myeloid Leukemia | 2.7 | [8][9] |

| Silvestrol | MDA-MB-231 | Breast Cancer | ~60 | [10] |

| Silvestrol | PC-3 | Prostate Cancer | ~60 | [10] |

| Silvestrol | T-47D | Ductal Breast Carcinoma | 5.46 | [11] |

| Silvestrol | HEK293T | Embryonic Kidney | 16 | [12] |

| Silvestrol | Caki-2 | Kidney Cancer | 37 | [12] |

| Silvestrol | A549 | Lung Cancer | 9.42 | [12] |

| Silvestrol | HT-29 | Colon Cancer | 0.7 | [12] |

| Silvestrol | Huh-7 | Hepatocellular Carcinoma | 30 | [12] |

| Silvestrol | HeLa | Cervical Cancer | 5 | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of Aglain family compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Aglain compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Aglain compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

Materials:

-

6-well plates or tissue culture dishes

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Aglain compound stock solution

-

Trypsin-EDTA

-

PBS

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Aglain compound for a specific duration (e.g., 24 hours).

-

Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with the fixation solution for 10-15 minutes.

-

Remove the fixation solution and stain the colonies with the crystal violet solution for 10-30 minutes.

-

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SF is the ratio of the number of colonies formed after treatment to the number of cells seeded, corrected for the PE of the control group.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. This is particularly useful for examining the levels of proteins involved in the signaling pathways affected by Aglain compounds (e.g., eIF4A, c-Myc, Cyclin D1).

Materials:

-

Cell culture dishes

-

Cancer cell lines

-

Aglain compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the Aglain compound at the desired concentration and for the specified time.

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the dish, scrape the cells, and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Aglain family compounds and a typical experimental workflow for their analysis.

Caption: Signaling pathways affected by Aglain compounds.

References

- 1. Multi-Lysate Western Blotting Protocol | Rockland [rockland.com]

- 2. researchgate.net [researchgate.net]

- 3. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. broadpharm.com [broadpharm.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Aglain C in Aglaia Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aglain C, a member of the cyclopenta[bc]benzopyran class of natural products, is a characteristic secondary metabolite of the genus Aglaia. These compounds are considered the biosynthetic precursors to the more abundant and widely studied cyclopenta[b]benzofurans, known as rocaglamides or flavaglines. While the precise biosynthetic pathway of this compound has not been fully elucidated through direct enzymatic studies, a robust hypothetical pathway has been proposed based on biomimetic synthesis and the co-occurrence of related metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the proposed pathway, key chemical transformations, and relevant experimental methodologies derived from studies on the broader flavagline family.

Introduction

The genus Aglaia (Meliaceae) is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the flavaglines, which include the rocaglamides and their presumed precursors, the aglains, have garnered significant attention for their potent insecticidal, anti-inflammatory, and anticancer properties. This compound belongs to the cyclopenta[bc]benzopyran structural class and is a key intermediate in the proposed biosynthetic cascade leading to the rocaglamide scaffold. Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of these valuable compounds and for the generation of novel analogs with improved therapeutic profiles.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the flavagline skeleton is postulated to arise from two primary precursors: a flavonoid-type molecule and a cinnamic acid derivative. The core of this compound is formed through a key cycloaddition reaction.

The proposed biosynthetic pathway for this compound is initiated by the formation of a 3-hydroxyflavone precursor. This flavonoid-type molecule is believed to undergo a [3+2] cycloaddition reaction with a cinnamate derivative. While the exact enzymatic machinery driving this reaction in Aglaia plants is yet to be identified, biomimetic syntheses have successfully utilized a photocycloaddition approach to construct the flavagline core, suggesting a similar pericyclic reaction may occur in nature.

The key steps are outlined below:

-

Formation of Precursors: The pathway begins with the biosynthesis of a 3-hydroxyflavone and a cinnamic acid derivative through established phenylpropanoid and flavonoid biosynthetic routes.

-

[3+2] Cycloaddition: The central and defining step is the proposed enzyme-catalyzed [3+2] cycloaddition of the 3-hydroxyflavone and the cinnamate derivative. This reaction forms the characteristic cyclopenta[bc]benzopyran ring system of the aglains.

-

Further Modifications: Following the cycloaddition, further enzymatic modifications, such as hydroxylations, methylations, and glycosylations, would lead to the specific structure of this compound and other related aglains.

The following diagram illustrates the proposed biosynthetic pathway leading to the Aglain core structure.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data from precursor feeding studies specifically for this compound biosynthesis in Aglaia plants are not available in the current literature. Such studies are crucial for definitively identifying the precursors and understanding the efficiency of their incorporation. Future research employing isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled phenylalanine or cinnamic acid, followed by isolation of this compound and analysis by mass spectrometry or NMR spectroscopy, is required to generate this critical data.

The table below is a template for how such data would be presented.

| Labeled Precursor Administered | Plant Species/Cell Culture | Incubation Time (days) | Compound Isolated | Incorporation Rate (%) | Analytical Method | Reference |

| [U-¹³C]-Phenylalanine | Aglaia sp. | 7-14 | This compound | Data not available | LC-MS, NMR | Hypothetical |

| [¹⁴C]-Cinnamic Acid | Aglaia sp. | 7-14 | This compound | Data not available | Scintillation Counting | Hypothetical |

Experimental Protocols

While specific protocols for the biosynthesis of this compound are not published, the following sections outline general methodologies adapted from studies on related natural products in Aglaia and other plant species. These protocols provide a framework for future investigations into this compound biosynthesis.

Precursor Feeding Studies

Objective: To identify the biosynthetic precursors of this compound by administering labeled compounds to Aglaia plant tissues or cell cultures.

Protocol:

-

Plant Material: Utilize sterile Aglaia sp. cell suspension cultures or young seedlings.

-

Precursor Preparation: Prepare a sterile solution of the isotopically labeled precursor (e.g., [U-¹³C]-phenylalanine) in the appropriate solvent (e.g., water or DMSO).

-

Administration: Add the labeled precursor to the plant culture medium at a predetermined concentration.

-

Incubation: Incubate the cultures under standard growth conditions for a period of 7 to 14 days.

-

Harvesting and Extraction: Harvest the plant material, freeze-dry, and grind to a fine powder. Extract the metabolites using a suitable solvent system (e.g., methanol/chloroform).

-

Isolation and Purification: Fractionate the crude extract using chromatographic techniques (e.g., column chromatography, HPLC) to isolate pure this compound.

-

Analysis: Analyze the purified this compound using mass spectrometry to determine the extent of isotope incorporation and NMR spectroscopy to identify the positions of the labels.

The following diagram outlines the workflow for a precursor feeding experiment.

Caption: Workflow for precursor feeding studies.

Enzyme Assays for Cycloaddition

Objective: To identify and characterize the enzyme(s) responsible for the key [3+2] cycloaddition reaction.

Protocol:

-

Enzyme Extraction: Homogenize fresh Aglaia plant tissue in a suitable buffer to prepare a crude protein extract.

-

Substrate Synthesis: Synthesize the putative precursors, a 3-hydroxyflavone derivative and a cinnamate derivative.

-

Assay Mixture: Combine the crude protein extract with the substrates in a reaction buffer. Include any necessary cofactors.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction and extract the products with an organic solvent.

-

Product Detection: Analyze the extract by LC-MS to detect the formation of the Aglain core structure.

-

Enzyme Purification: If activity is detected, proceed with protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the active enzyme(s).

The logical relationship for identifying the cycloaddition enzyme is depicted below.

Caption: Logical flow for enzyme activity detection.

Conclusion and Future Directions

The biosynthesis of this compound in Aglaia plants is a fascinating area of natural product chemistry that holds significant potential for drug discovery and development. While a plausible biosynthetic pathway has been proposed, it remains largely hypothetical and requires experimental validation. Future research should focus on:

-

Precursor Feeding Studies: Conducting rigorous precursor feeding experiments with isotopically labeled compounds to definitively identify the building blocks of this compound.

-

Enzyme Discovery and Characterization: Identifying and characterizing the enzymes involved in the key cycloaddition and subsequent modification steps. This will likely involve a combination of classical enzymology and modern transcriptomic and proteomic approaches.

-

Biosynthetic Gene Cluster Identification: Searching for the biosynthetic gene cluster responsible for flavagline production in the Aglaia genome.

A deeper understanding of this compound biosynthesis will not only provide fundamental insights into plant secondary metabolism but also pave the way for the synthetic biology-based production of these valuable compounds.

The Stability and Degradation Profile of Aglain C: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aglain C, a member of the rocaglamide family of natural products, presents a promising scaffold for therapeutic development due to its potent biological activities. This technical guide provides a comprehensive overview of the known stability and degradation profile of rocaglates, with a specific focus on this compound where information is available. The document outlines the current understanding of the chemical stability of this class of compounds, their mechanism of action, and provides detailed hypothetical experimental protocols for assessing their stability and degradation pathways. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the existing knowledge on related compounds to provide a robust framework for researchers and drug development professionals.

Introduction to this compound and the Rocaglamide Family

This compound is a natural product belonging to the rocaglamide (or flavagline) class of compounds, which are characterized by a cyclopenta[b]benzofuran core.[1] These molecules are known for their potent and diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties. The therapeutic potential of rocaglates is primarily attributed to their ability to inhibit protein synthesis.[2] Given its structural similarity to other well-studied rocaglates, this compound is presumed to share a similar mechanism of action and stability profile.

Stability and Degradation of Rocaglates

While a detailed stability and degradation profile for this compound is not yet publicly available, studies on other rocaglamide derivatives provide valuable insights into the general stability of this class of compounds.

General Stability Characteristics

Rocaglamide derivatives have demonstrated notable stability in biological matrices. For instance, a hydroxamate derivative of rocaglamide exhibited excellent stability, with 100% of the compound remaining after 3 hours in human plasma and over 95% remaining after 1 hour in the presence of human and murine liver microsomes.[3] This suggests that the core rocaglamide scaffold is relatively robust under physiological conditions.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and identify potential degradation products.[4] While specific degradation pathways for this compound have not been reported, potential degradation routes for the rocaglamide scaffold can be inferred based on its chemical structure. These may include:

-

Hydrolysis: The ester and amide functionalities present in many rocaglamides, including this compound, could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The electron-rich aromatic rings and other functional groups may be prone to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, could induce degradation of the chromophoric core.

A summary of potential stress conditions and expected degradation pathways is presented in Table 1.

Table 1: Summary of Potential Stress Conditions and Degradation Pathways for Rocaglates.

| Stress Condition | Potential Degradation Pathway |

| Acidic Hydrolysis | Hydrolysis of amide or ester linkages. |

| Basic Hydrolysis | Hydrolysis of amide or ester linkages. |

| Oxidative Stress | Oxidation of aromatic rings, benzylic positions, or other susceptible functional groups. |

| Thermal Stress | General decomposition, potential for isomerization or rearrangement. |

| Photolytic Stress | Photodegradation of the chromophoric system, potential for radical-mediated reactions. |

Mechanism of Action and Associated Signaling Pathways

The primary mechanism of action for rocaglates is the inhibition of eukaryotic translation initiation.[2] This is achieved by clamping the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine-rich sequences in the 5'-untranslated regions of messenger RNAs (mRNAs).[5] This action stabilizes the eIF4A-mRNA complex and stalls the scanning of the 43S preinitiation complex, thereby inhibiting the synthesis of specific proteins.[5]

The downstream effects of this inhibition are profound and contribute to the anti-proliferative and pro-apoptotic activities of rocaglates. Key signaling pathways affected include:

-

Inhibition of Pro-proliferative Proteins: Rocaglates lead to the downregulation of short-lived proteins crucial for cell cycle progression, such as cyclins and Cdc25A.[2][6]

-

Activation of Apoptotic Pathways: By inhibiting the synthesis of anti-apoptotic proteins like Mcl-1, c-FLIP, and IAP/XIAP, rocaglates can sensitize cancer cells to apoptosis.[2][6]

-

Induction of Cell Cycle Arrest: Rocaglamide A has been shown to induce G1-S phase cell cycle arrest by promoting the degradation of Cdc25A through the activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway.[6][7]

A diagrammatic representation of the rocaglamide mechanism of action is provided below.

Figure 1. Mechanism of action of this compound (Rocaglamide).

Experimental Protocols for Stability and Degradation Analysis

To facilitate further research and development of this compound, the following section provides detailed, albeit hypothetical, experimental protocols for assessing its stability and degradation profile. These protocols are based on established methodologies for the analysis of natural products and stability-indicating assays.[4][7]

Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate degradation products for identification.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours in a hot air oven.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug (1 mg/mL) to UV light (254 nm) and fluorescent light for a period sufficient to cause degradation (e.g., 7 days or until significant degradation is observed).

-

-

Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV or HPLC-MS method (see Protocol 4.2).

Figure 2. Workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products and process-related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS).

-

Chromatographic Conditions (starting point for optimization):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax of this compound). If using MS, monitor the parent ion and potential fragment ions.

-

Injection Volume: 10 µL.

-

-

Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies to assess the separation of this compound from its degradation products.

Conclusion and Future Directions

This compound, as a member of the promising rocaglamide family, warrants further investigation for its therapeutic potential. While direct stability and degradation data for this compound are currently scarce, the information available for related compounds suggests a relatively stable core structure. The primary mechanism of action through the inhibition of translation initiation is well-established for this class of molecules and provides a clear direction for mechanistic studies.

Future research should prioritize conducting comprehensive forced degradation studies on this compound to identify its specific degradation products and pathways. The development and validation of a robust stability-indicating analytical method are crucial for its progression through the drug development pipeline. The experimental protocols outlined in this guide provide a solid foundation for initiating these critical studies. A thorough understanding of the stability and degradation profile of this compound will be paramount to its successful development as a safe and effective therapeutic agent.

References

- 1. bepls.com [bepls.com]

- 2. mdpi.com [mdpi.com]

- 3. validated specific stability-indicating: Topics by Science.gov [science.gov]

- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Aglain C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of Aglain C, a bioactive natural product found in plants of the Aglaia genus. The protocols outlined below are based on established phytochemical techniques for the separation of related compounds from Aglaia species and can be adapted for the specific isolation of this compound.

Introduction

This compound is a member of the rocaglamide family of natural products, which are known for their potent biological activities. These compounds are primarily isolated from plants of the genus Aglaia (family Meliaceae). The isolation and purification of this compound are essential for its further study in drug discovery and development, including structural elucidation, bioactivity screening, and mechanistic studies. The following protocols detail a generalized yet comprehensive approach for obtaining pure this compound from plant material.

Data Presentation

Successful isolation and purification of this compound will depend on the careful optimization of extraction and chromatographic conditions. The following table provides a summary of typical parameters and expected outcomes based on the isolation of similar compounds from Aglaia species.

| Parameter | Method | Typical Values/Ranges | Expected Outcome |

| Plant Material | Air-dried and powdered bark or leaves of Aglaia species | 1-5 kg | Starting material for extraction |

| Extraction Solvent | Methanol (MeOH) or a mixture of Chloroform (CHCl₃) and MeOH | 10 L per kg of plant material | Crude extract containing a mixture of secondary metabolites |

| Initial Fractionation | Liquid-liquid partitioning | Hexane, Ethyl Acetate (EtOAc), Water | Separation of compounds based on polarity |

| Column Chromatography | Silica gel (SiO₂) | Gradient elution (e.g., Hexane:EtOAc or CH₂Cl₂:MeOH) | Partial purification of fractions containing this compound |

| Preparative HPLC | Reversed-phase (C18) column | Isocratic or gradient elution with Acetonitrile (ACN) and Water | High-purity this compound |

| Yield | From crude extract | 0.001 - 0.01% | Final yield of pure compound |

| Purity | HPLC-UV/MS, NMR | >95% | Characterization of the final product |

Experimental Protocols

Plant Material Preparation and Extraction

This protocol describes the initial steps of preparing the plant material and performing a solvent extraction to obtain a crude extract containing this compound.

Materials:

-

Dried plant material (bark or leaves of Aglaia species)

-

Grinder or mill

-

Large glass container with a lid

-

Methanol (reagent grade)

-

Rotary evaporator

-

Filter paper

Protocol:

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

Maceration: Submerge the powdered plant material in methanol in a large glass container (e.g., 1 kg of powder in 10 L of methanol).

-

Extraction: Seal the container and allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.

-

Filtration: Filter the mixture through filter paper to separate the solvent extract from the plant residue.

-

Re-extraction: Repeat the maceration and filtration process with the plant residue two more times to ensure complete extraction.

-

Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Drying: Dry the crude extract completely under a vacuum to remove any residual solvent.

Fractionation of the Crude Extract

This protocol outlines the liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.

Materials:

-

Crude methanol extract

-

Distilled water

-

Hexane (reagent grade)

-

Ethyl Acetate (reagent grade)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Suspension: Suspend the dried crude extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Hexane Partitioning: Transfer the suspension to a separatory funnel and partition it against an equal volume of hexane. Shake vigorously and allow the layers to separate. Collect the hexane layer. Repeat this step three times.

-

Ethyl Acetate Partitioning: Partition the remaining aqueous layer with an equal volume of ethyl acetate. Collect the ethyl acetate layer. Repeat this step three times.

-

Concentration: Combine the respective hexane and ethyl acetate fractions and concentrate them separately using a rotary evaporator to obtain the hexane and ethyl acetate crude fractions. The this compound is expected to be in the more polar ethyl acetate fraction.

Column Chromatography for Initial Purification

This protocol describes the use of silica gel column chromatography to further purify the ethyl acetate fraction.

Materials:

-

Ethyl acetate fraction

-

Silica gel (for column chromatography)

-

Glass column

-

Hexane (reagent grade)

-

Ethyl Acetate (reagent grade)

-

Methanol (reagent grade)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 hexane:EtOAc), followed by ethyl acetate and then mixtures of ethyl acetate and methanol.

-

Fraction Collection: Collect the eluate in small fractions (e.g., 20-50 mL each).

-

TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known rocaglamides. Pool the fractions that show the presence of the target compound.

High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol details the final purification step using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Partially purified fraction from column chromatography

-

HPLC system with a preparative C18 column

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

-

Fraction collector

Protocol:

-

Sample Preparation: Dissolve the dried, partially purified fraction in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Method Development: Develop an appropriate HPLC method on an analytical scale to determine the optimal mobile phase composition and gradient for the separation of this compound. A common mobile phase is a gradient of acetonitrile in water.

-

Preparative HPLC: Scale up the optimized method to a preparative HPLC system. Inject the sample and begin the chromatographic run.